6-acetyl-5-(2-chlorophenyl)-2,7-dimethyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-one
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Overview
Description
6-ACETYL-5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that belongs to the pyrano[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an acetyl group, a chlorophenyl group, and a pyrano[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 6-ACETYL-5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is carried out under reflux conditions with a base such as sodium methoxide in butanol . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process, leading to the formation of the pyrano[2,3-d]pyrimidine core .
Chemical Reactions Analysis
6-ACETYL-5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Scientific Research Applications
6-ACETYL-5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-ACETYL-5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with receptors on the surface of cells, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
6-ACETYL-5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE can be compared with other pyrano[2,3-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but differs in the substituents attached to the pyrimidine ring.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with variations in the position and type of substituents.
Pyrimidino[4,5-d][1,3]oxazine:
The uniqueness of 6-ACETYL-5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C17H15ClN2O3 |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
6-acetyl-5-(2-chlorophenyl)-2,7-dimethyl-3,5-dihydropyrano[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H15ClN2O3/c1-8(21)13-9(2)23-17-15(16(22)19-10(3)20-17)14(13)11-6-4-5-7-12(11)18/h4-7,14H,1-3H3,(H,19,20,22) |
InChI Key |
NKTCMUNZKWUXGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(O1)N=C(NC2=O)C)C3=CC=CC=C3Cl)C(=O)C |
Origin of Product |
United States |
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